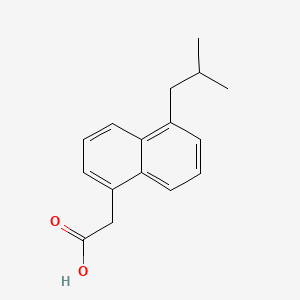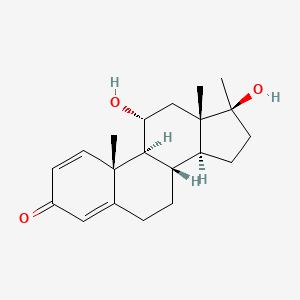
11alpha-Hydroxy methandrostenolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11alpha,17beta-Dihydroxy-17alpha-methylandrosta-1,4-dien-3-one is a 3-hydroxy steroid. It has a role as an androgen.
Wissenschaftliche Forschungsanwendungen
Mechanism of Induced Fluorescence
- Research has been conducted on the mechanism by which hydrochloric acid induces fluorescence in methandrostenolone, a related compound to 11alpha-Hydroxy methandrostenolone. This study isolated main products formed when methandrostenolone is heated with methanolic hydrochloric acid and proposed a mechanism for this fluorescence phenomenon (Tishler & Brody, 1964).
Metabolite Identification
- A study identified a metabolite of methandrostenolone, specifically 17-epimer of methandrostenolone, as 17α-hydroxy-17-methyl-1,4-androstadien-3-one. This finding was significant in understanding the metabolic pathways of such compounds (Macdonald et al., 1971).
Steroid Breakdown and Metabolism
- Investigations into the enzymatic breakdown of steroids during hydroxylation processes have been conducted. These studies have helped in understanding the biochemical pathways and intermediate metabolites in steroid metabolism (Mogil'nitskiĭ et al., 1975).
Effects on Brain Neurochemistry
- Anabolic androgenic steroids, including methandrostenolone, have been studied for their effects on brain neurochemistry, particularly on dopaminergic and 5-hydroxytryptaminergic activities in rats. Such studies contribute to understanding the broader neurological impacts of these compounds (Thiblin et al., 1999).
Fluorometric Determination
- Methandrostenolone has been studied for its quantitative fluorometric determination, which contributes to the analytical methods used for the measurement and analysis of similar steroid compounds (Tishler et al., 1962).
Radiomodifying Effects
- Studies have investigated the radiomodifying effects of methandrostenolone on cancer cells, such as laryngeal cancer cells. This research is significant in understanding the potential therapeutic applications in cancer treatment (Bordiushkov et al., 1987).
Immunoaffinity Column Development
- Research has been done on developing an immunoaffinity column for the selective extraction of methandrostenolone from food and feed samples, highlighting its importance in veterinary and food safety contexts (Wang et al., 2013).
Eigenschaften
CAS-Nummer |
25356-68-7 |
|---|---|
Molekularformel |
C20H28O3 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O3/c1-18-8-6-13(21)10-12(18)4-5-14-15-7-9-20(3,23)19(15,2)11-16(22)17(14)18/h6,8,10,14-17,22-23H,4-5,7,9,11H2,1-3H3/t14-,15-,16+,17+,18-,19-,20-/m0/s1 |
InChI-Schlüssel |
JYSKGJQTRZNVIX-QMNUTNMBSA-N |
Isomerische SMILES |
C[C@@]1(CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O |
SMILES |
CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |
Kanonische SMILES |
CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |
Andere CAS-Nummern |
25356-68-7 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



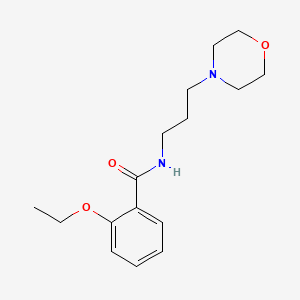
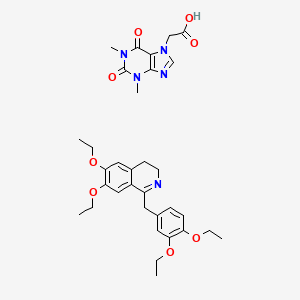


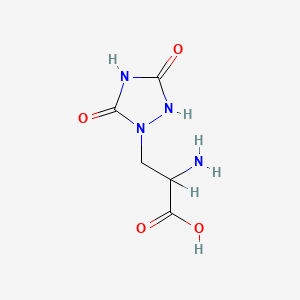
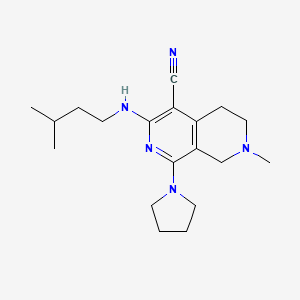
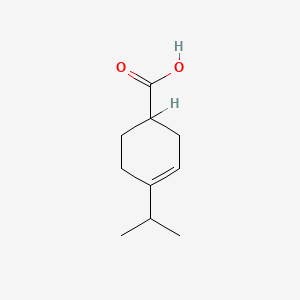
![1-[4-(2-Methoxyphenyl)-1-piperazinyl]-2-[[5-(2-methyl-3-furanyl)-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1195887.png)
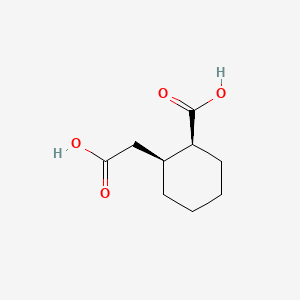
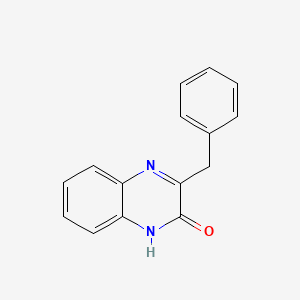
![2-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxy]acetic acid propan-2-yl ester](/img/structure/B1195890.png)

